Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-
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Overview
Description
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- is a complex organometallic compound. It features a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its unique structure and the presence of phosphino groups, which are known for their electron-donating properties. The trifluoromethyl groups attached to the phenyl rings enhance the compound’s stability and reactivity.
Preparation Methods
The synthesis of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- typically involves the following steps:
Formation of the Ferrocene Core: The ferrocene core is synthesized by reacting cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution.
Attachment of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under controlled conditions to ensure selective substitution.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced ferrocene derivatives.
Substitution: The phosphino and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium complexes. Major products formed from these reactions include various substituted ferrocenes and their derivatives.
Scientific Research Applications
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- exerts its effects involves its ability to donate and accept electrons. The phosphino groups enhance its electron-donating capacity, while the trifluoromethyl groups stabilize the compound. This dual functionality allows it to participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds include other ferrocene derivatives with different substituents on the cyclopentadienyl rings. Examples include:
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-: This compound has a dimethylamino group instead of the dicyclohexylphosphino group, which affects its reactivity and applications.
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(bis(3,5-dimethylphenyl)phosphino)ethyl]-, (1R)-: The presence of bis(3,5-dimethylphenyl)phosphino groups provides different electronic properties and steric effects.
The uniqueness of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C40H50F12FeP2 |
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Molecular Weight |
876.6 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40F12P2.C5H10.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h15-21,26-27,30-31H,2-14H2,1H3;1-5H2;/t21-,30?,31?;;/m1../s1 |
InChI Key |
SACWJTPVZYRKJE-OMMBOKJQSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origin of Product |
United States |
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